9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine

Catalog No.
S12779360
CAS No.
M.F
C12H20IN5OSi
M. Wt
405.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h...

Product Name

9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9h-purin-6-amine

IUPAC Name

9-[[tert-butyl(dimethyl)silyl]oxymethyl]-8-iodopurin-6-amine

Molecular Formula

C12H20IN5OSi

Molecular Weight

405.31 g/mol

InChI

InChI=1S/C12H20IN5OSi/c1-12(2,3)20(4,5)19-7-18-10-8(17-11(18)13)9(14)15-6-16-10/h6H,7H2,1-5H3,(H2,14,15,16)

InChI Key

ISZOWQZMCVSCLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCN1C2=NC=NC(=C2N=C1I)N

9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9H-purin-6-amine is a chemical compound belonging to the purine family, characterized by the presence of a tert-butyldimethylsilyl group and an iodine atom at specific positions on the purine ring. Its molecular formula is C22H41N5O3Si2C_{22}H_{41}N_5O_3Si_2 with a molecular weight of approximately 479.76g/mol479.76\,g/mol . This compound is notable for its structural complexity and potential applications in medicinal chemistry and biochemistry.

The chemical reactivity of 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9H-purin-6-amine can be explored through various organic reactions. It can undergo nucleophilic substitutions due to the presence of the iodine atom, which can be replaced by other nucleophiles. Additionally, the tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, facilitating further functionalization of the compound. The compound may also participate in coupling reactions typical for purines, allowing for the synthesis of more complex derivatives.

The synthesis of 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9H-purin-6-amine typically involves multi-step organic synthesis techniques. One common approach includes:

  • Protection of Amines: The amine group in the purine structure is protected using a tert-butyldimethylsilyl chloride to form a silylated intermediate.
  • Iodination: The iodination step introduces an iodine atom at the 8-position of the purine ring using iodine reagents under controlled conditions.
  • Formation of Alkyl Ether: The tert-butyldimethylsilyl ether is formed by reacting the silylated intermediate with a suitable alkylating agent.
  • Deprotection: Finally, any protecting groups are removed to yield the final product.

This synthetic pathway allows for the introduction of functional groups that can be further modified for specific applications .

9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9H-purin-6-amine has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing novel antiviral or anticancer agents.
  • Biochemical Research: As a tool in studying nucleic acid interactions and enzyme functions.
  • Material Science: In developing new materials that leverage its unique chemical properties.

Interaction studies involving 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9H-purin-6-amine focus on its binding affinity to various biological macromolecules. Preliminary data suggest that it may interact with enzymes involved in nucleotide metabolism, although detailed mechanistic studies are needed to elucidate these interactions fully.

Several compounds share structural features with 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9H-purin-6-amine. A few notable examples include:

Compound NameStructural FeaturesUnique Aspects
8-IodoadenosineIodine at position 8Simpler structure, directly involved in RNA metabolism
2-AminoadenosineAmino group at position 2Exhibits different biological activities related to adenosine receptors
6-ThioguanosineThiol group at position 6Known for its role in cancer treatment as a purine analog

The uniqueness of 9-(((Tert-butyldimethylsilyl)oxy)methyl)-8-iodo-9H-purin-6-amine lies in its complex silyl ether structure combined with iodine substitution, which may impart distinct chemical reactivity and biological properties compared to these similar compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

405.04818 g/mol

Monoisotopic Mass

405.04818 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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